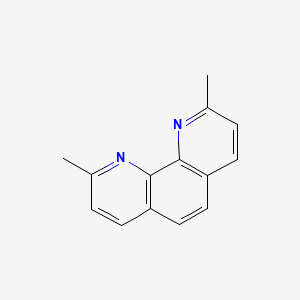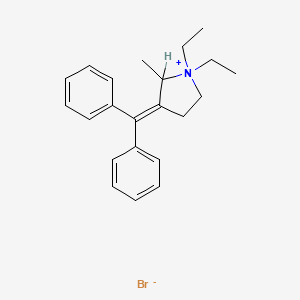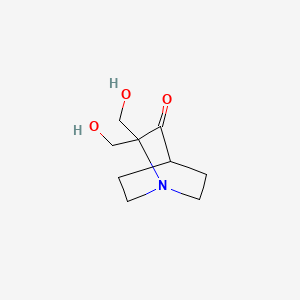
Neocuproine
Overview
Description
Neocuproine, also known as 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound and chelating agent. It belongs to the family of phenanthroline ligands, which were first published in the late 19th century. This compound is particularly notable for its high selectivity for copper (I) ions, forming a deep orange-red complex with copper (I) ions .
Mechanism of Action
Target of Action
Neocuproine, also known as 2,9-Dimethyl-1,10-phenanthroline, is a heterocyclic organic compound and chelating agent . It is highly selective for copper (I), forming a complex with a deep orange-red color . This suggests that copper (I) ions are the primary targets of this compound.
Mode of Action
This compound interacts with its target, copper (I), by forming a stable complex . The formation of this complex is facilitated by the steric bulk flanking the nitrogen donor sites in this compound . This interaction results in changes in the electronic configuration of the copper (I) ion .
Biochemical Pathways
The interaction of this compound with copper (I) ions affects various biochemical pathways. For instance, it inhibits the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols . This suggests that this compound can influence nitric oxide signaling pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is slightly soluble in water, which may impact its bioavailability .
Result of Action
The interaction of this compound with copper (I) ions results in the formation of a complex that has a deep orange-red color . This complex has been widely studied, particularly for the preparation of catenane and rotaxane complexes . Additionally, this compound has been discovered to cause fragmentation and disappearance of melanin in adult zebrafish melanocytes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water and other solvents like ethanol, acetone, ether, benzene, and light petroleum can affect its distribution and stability . Furthermore, the presence of copper (I) ions in the environment is crucial for this compound to exert its action .
Biochemical Analysis
Biochemical Properties
Neocuproine plays a crucial role in biochemical reactions by forming stable complexes with copper ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms complexes with copper(II) ions, which can then interact with amino acids such as glycine, leucine, methionine, phenylalanine, tyrosine, tryptophan, asparagine, glutamine, aspartic acid, and glutamic acid . These interactions are significant for understanding the stability and formation of metal complexes in biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate synaptic activity in hippocampal neurons by affecting the levels of intracellular copper and zinc . This modulation leads to changes in the expression of proteins such as synapsin and dynamin, which are crucial for synaptic function. Additionally, this compound has been observed to cause fragmentation and disappearance of melanin in adult zebrafish melanocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong chelating properties. It forms stable complexes with copper(I) ions, which can inhibit the copper-catalyzed release of nitrosonium from S-nitrosothiols . This inhibition is significant for understanding the role of copper in various biochemical pathways. This compound’s steric bulk flanking the nitrogen donor sites also affects its binding interactions with metal ions, making it a selective chelator for copper(I) over other metal ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound-copper(II) complexes exhibit higher thermal stability compared to other complexes . This stability is crucial for long-term studies involving this compound. Additionally, the stability constants of this compound and its complexes with bioactive ligands have been determined using potentiometric titration techniques .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving liposomal formulations of this compound-copper(II) complexes, a maximum dose of 2.8 mg/kg was found to be tolerable for animals . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes such as mitochondrial succinate dehydrogenase, which is involved in cellular metabolic processes . This compound’s ability to form complexes with copper ions also affects metabolic flux and metabolite levels, making it a valuable tool for studying metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The formation of binary and ternary copper(II) complexes with this compound affects its distribution and localization within biological systems . These interactions are essential for understanding the transport mechanisms of metal ions in cells.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with copper ions. Studies have shown that this compound can increase the lysosomal level of copper and cause copper-dependent lysosome membrane permeabilization . This localization is significant for understanding the compound’s activity and function within specific cellular compartments.
Preparation Methods
Neocuproine can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline (2-nitroaniline) with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. While the latter method yields higher amounts of this compound, it is less economical .
Chemical Reactions Analysis
Neocuproine undergoes various chemical reactions, including:
Oxidation: this compound can form stable complexes with copper ions, which can play a catalytic role in certain oxidation reactions.
Reduction: It can also participate in reduction reactions, particularly in the presence of copper (I) ions.
Substitution: this compound can undergo substitution reactions, especially when forming complexes with transition metals.
Common reagents and conditions used in these reactions include copper (I) ions, various solvents like ethanol, acetone, ether, and benzene, and specific reaction conditions such as temperature and pH adjustments .
Scientific Research Applications
Comparison with Similar Compounds
Neocuproine is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and bathocuproine. this compound is unique due to its steric bulk at the 2 and 9 positions, which enhances its selectivity for copper (I) ions. Bathocuproine, on the other hand, has phenyl substituents at the 4 and 7 positions .
Similar Compounds
- 1,10-Phenanthroline
- Bathocuproine
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRGXJIJGHOCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |
| Record name | Neocuproine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060065 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Neocuproine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
484-11-7, 7296-20-0, 34302-69-7 | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neocuproine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neocuproine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOCUPROINE HEMIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOCUPROINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7D2SH3BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















